molecular formula C2H3N B078789 Acetonitrile-1-13C,15N CAS No. 14320-89-9

Acetonitrile-1-13C,15N

Cat. No.: B078789
CAS No.: 14320-89-9
M. Wt: 43.038 g/mol
InChI Key: WEVYAHXRMPXWCK-SUEIGJEOSA-N
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Description

Acetonitrile-1-13C,15N: is a stable isotope-labeled compound with the molecular formula CH3(13C)(15N). It is a derivative of acetonitrile, where the carbon and nitrogen atoms are isotopically enriched with carbon-13 and nitrogen-15, respectively. This compound is widely used in various scientific research applications due to its unique isotopic labeling, which allows for detailed studies in fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetonitrile-1-13C,15N typically involves the incorporation of isotopically labeled precursors. One common method is the reaction of isotopically labeled methyl iodide (13CH3I) with isotopically labeled sodium cyanide (15NaCN) under anhydrous conditions. The reaction proceeds as follows:

13CH3I+15NaCN13CH315CN+NaI13CH3I + 15NaCN \rightarrow 13CH3-15CN + NaI 13CH3I+15NaCN→13CH3−15CN+NaI

The reaction is carried out in a suitable solvent, such as dimethyl sulfoxide, at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to achieve high isotopic purity and yield. The use of high-purity isotopically labeled precursors and advanced purification techniques ensures the production of this compound with isotopic purities of 99% for carbon-13 and 98% for nitrogen-15 .

Chemical Reactions Analysis

Types of Reactions: Acetonitrile-1-13C,15N undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form acetic acid or other carboxylic acids.

    Reduction: It can be reduced to form ethylamine or other amines.

    Substitution: It can participate in nucleophilic substitution reactions to form different nitriles or amides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include hydroxide ions and amines.

Major Products:

Scientific Research Applications

Chemistry: Acetonitrile-1-13C,15N is used in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics. The isotopic labeling allows for the observation of specific carbon and nitrogen atoms within a molecule, providing detailed information about chemical environments and interactions.

Biology: In biological research, this compound is used as a tracer in metabolic studies. It helps in tracking the incorporation and transformation of carbon and nitrogen atoms in metabolic pathways, aiding in the understanding of biochemical processes.

Medicine: In medical research, this compound is used in the development of diagnostic tools and therapeutic agents. Its isotopic labeling enables the study of drug metabolism and the identification of metabolic pathways involved in disease states.

Industry: In the industrial sector, this compound is used in the synthesis of isotopically labeled compounds for various applications, including pharmaceuticals, agrochemicals, and materials science .

Comparison with Similar Compounds

    Acetonitrile-13C2,15N: This compound has both carbon atoms isotopically labeled with carbon-13 and the nitrogen atom labeled with nitrogen-15.

    Acetonitrile-13C: This compound has only the carbon atom isotopically labeled with carbon-13.

    Acetonitrile-15N: This compound has only the nitrogen atom isotopically labeled with nitrogen-15.

Uniqueness: Acetonitrile-1-13C,15N is unique due to the simultaneous labeling of both the carbon and nitrogen atoms. This dual labeling provides more comprehensive information in NMR studies compared to compounds with single isotopic labels. The ability to track both carbon and nitrogen atoms enhances the understanding of complex molecular interactions and reaction mechanisms .

Properties

IUPAC Name

acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3N/c1-2-3/h1H3/i2+1,3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEVYAHXRMPXWCK-SUEIGJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[13C]#[15N]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70480077
Record name Methyl cyanide-13C,15N
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70480077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

43.038 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14320-89-9
Record name Methyl cyanide-13C,15N
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70480077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 14320-89-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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